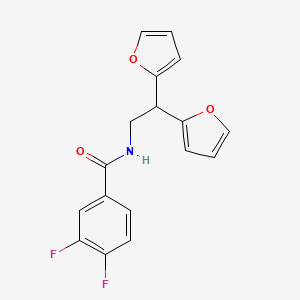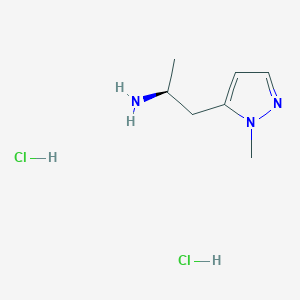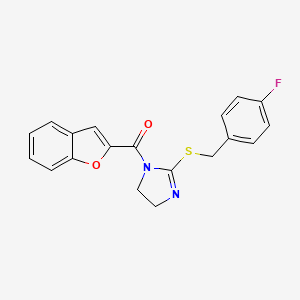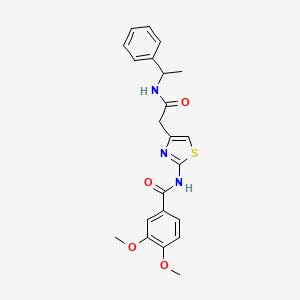![molecular formula C21H17BrN4O3 B2991103 3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-56-3](/img/structure/B2991103.png)
3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,2-d]pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . Pyrrolo[3,2-d]pyrimidines have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidines often involves the reaction of a starting pyrimidine with acetic and propionic anhydrides . The resulting pyrimidines are then transformed upon refluxing in BuOH with MeONa added as a base, producing pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis
Pyrrolo[3,2-d]pyrimidine is a colorless compound containing two nitrogen atoms at 1st and 3rd positions . The molecular structures of synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,2-d]pyrimidines can vary depending on their specific structure and substituents . They are generally soluble in water and are much weaker bases than pyridine .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
The synthesis of complex heterocyclic compounds, including pyrrolo[3,2-d]pyrimidine derivatives, plays a crucial role in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development processes. For instance, compounds with a pyrrolopyrimidine core have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The methodological advancements in synthesizing these heterocycles, such as the one-pot reactions and microwave-assisted synthesis, enable the efficient production of these compounds with potential therapeutic applications (Abu‐Hashem et al., 2020), (Abdalha et al., 2011).
Anticancer and Anti-inflammatory Applications
The novel synthesis routes for pyrrolo[3,2-d]pyrimidine derivatives open avenues for exploring their anticancer and anti-inflammatory potentials. By modifying the chemical structure, such as introducing different substituents or changing the synthesis route, researchers can enhance the biological activity and selectivity of these compounds. The anticancer and anti-inflammatory activities of these compounds are often attributed to their ability to modulate various biological targets, including enzymes involved in inflammation and cell proliferation (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,2-d]pyrimidine derivatives highlights their importance in addressing the growing concern of antibiotic resistance. The synthesis of novel compounds that exhibit strong antimicrobial activity against a range of bacterial and fungal strains is critical in the search for new antimicrobial agents. These compounds' mechanism of action often involves interfering with bacterial DNA synthesis or inhibiting enzymes essential for bacterial growth, offering a promising strategy for developing new antimicrobials (Kolisnyk et al., 2015).
Mécanisme D'action
While the mechanism of action for the specific compound you asked about is not available, pyrrolo[3,2-d]pyrimidines have been found to inhibit certain enzymes, such as adenosine kinase , which can increase concentrations of adenosine at sites of tissue trauma and enhance analgesic and anti-inflammatory actions .
Orientations Futures
The future directions for research on pyrrolo[3,2-d]pyrimidines could involve further exploration of their therapeutic potential, including their use as anticancer, antiviral, and anti-inflammatory agents . Additionally, the development of novel synthesis methods and the study of their mechanisms of action could also be areas of future research .
Propriétés
IUPAC Name |
3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-25-12-16(19(27)23-15-9-5-8-14(22)10-15)17-18(25)20(28)26(21(29)24-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYJMJPTVOEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)
![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)

![2-Chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)